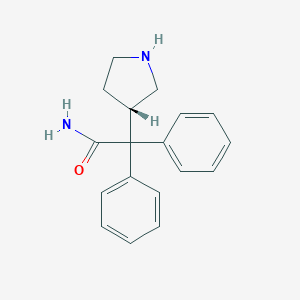

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134002-25-8 |

Source

|

| Record name | (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative that has garnered significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of Darifenacin, its pharmacological profile is intrinsically linked to muscarinic receptor antagonism. This technical guide provides an in-depth exploration of the core mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, with a primary focus on its role as a muscarinic M3 receptor antagonist. Additionally, potential activities of structurally related compounds are discussed to provide a broader context for its pharmacological properties. This document details the signaling pathways, summarizes key quantitative data, and outlines relevant experimental protocols to support further research and development.

Core Mechanism of Action: Muscarinic M3 Receptor Antagonism

The principal mechanism of action for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is its function as a competitive antagonist of the muscarinic acetylcholine receptor M3 (M3R). This compound serves as a crucial building block for Darifenacin, a potent and selective M3R antagonist used clinically to treat overactive bladder. The pharmacological activity of Darifenacin is a direct extension of the properties conferred by its core structure, which includes the (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide moiety.

Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand acetylcholine (ACh), couples to the Gq/11 family of G proteins. This initiates a signaling cascade that results in smooth muscle contraction. As an antagonist, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and its derivatives competitively bind to the M3 receptor, thereby inhibiting the binding of acetylcholine and preventing the downstream signaling events.

The key steps in the M3 receptor signaling pathway and its inhibition are as follows:

-

Acetylcholine Binding: Under normal physiological conditions, acetylcholine binds to the M3 receptor.

-

G-Protein Activation: This binding event activates the associated Gq protein.

-

PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, lead to the contraction of smooth muscles, such as those in the bladder.

By acting as an antagonist, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide blocks step 1, thereby preventing the entire downstream cascade and leading to smooth muscle relaxation.

In-Depth Technical Guide to the Physicochemical Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral molecule of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, comprising a pyrrolidine ring and a diphenylacetamide moiety, make it a valuable scaffold for the development of therapeutic agents, notably as a muscarinic M3 receptor antagonist. This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, detailed experimental protocols for their determination, and an exploration of its primary mechanism of action through the M3 muscarinic receptor signaling pathway.

Physicochemical Properties

A thorough review of available scientific literature and chemical databases has been conducted to collate the physicochemical properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. While specific experimental data for the free base form of this compound is not widely published, the following table summarizes the available information. It is important to note that some values for related salts or derivatives are more commonly reported and should be considered with this context in mind.

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₂₀N₂O | |

| Molecular Weight | 280.36 g/mol | |

| Appearance | Reported as a solid | |

| Purity | ≥97% available commercially | |

| Melting Point | Data not available for the free base. | |

| Boiling Point | Data not available. | |

| Solubility | The tartrate salt is known to improve aqueous solubility. Specific data for the free base is not available. | [1] |

| pKa | Data not available. The pyrrolidine nitrogen is expected to be basic. | |

| LogP | Data not available. The diphenyl moiety suggests a degree of lipophilicity. |

Note: The lack of publicly available, experimentally determined physicochemical data for the free base of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide highlights a gap in the current scientific literature. The experimental protocols provided in Section 3 of this guide can be utilized to determine these values.

Synthesis Overview

The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide typically involves the coupling of a protected (S)-3-aminopyrrolidine derivative with diphenylacetic acid or one of its activated forms. Common synthetic strategies employ standard peptide coupling reagents.

General Synthesis Workflow

A general workflow for the synthesis is outlined below. This process involves the formation of an amide bond between the pyrrolidine precursor and the diphenylacetic acid moiety.

Caption: General synthetic workflow for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Ensure the sample of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a given solvent (e.g., water, buffers at various pH, organic solvents).

Materials:

-

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to equilibrium.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound. The pyrrolidine nitrogen is expected to have a basic pKa.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution.

-

Titrate the solution with a standardized solution of HCl. Add the titrant in small increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Materials:

-

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water/buffer for at least 24 hours and then allowing the phases to separate.

-

Dissolve a known amount of the compound in either the aqueous or the octanol phase.

-

Add a known volume of the second phase to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw aliquots from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a known precursor to M3 muscarinic receptor antagonists.[1] These antagonists competitively block the action of acetylcholine at M3 receptors. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade through the Gq alpha subunit.

M3 Muscarinic Receptor Signaling Pathway

The binding of acetylcholine to the M3 receptor leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

Caption: M3 muscarinic receptor signaling pathway.

By acting as an antagonist, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide-derived compounds would bind to the M3 receptor and prevent the initiation of this signaling cascade, thereby inhibiting the downstream cellular responses.

Conclusion

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a fundamentally important molecule in the field of medicinal chemistry. While its own physicochemical properties are not extensively documented in the public domain, its role as a precursor for potent M3 muscarinic receptor antagonists is well-established. This guide provides the foundational chemical information, detailed experimental protocols for the determination of its key physicochemical properties, and a clear visualization of its targeted biological pathway. The methodologies and information presented herein are intended to support further research and development efforts involving this versatile chemical entity. Future experimental work to fully characterize the free base form of this compound is highly encouraged to enrich the collective knowledge base for the scientific community.

References

An In-depth Technical Guide on the Spectroscopic Data of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Darifenacin, a muscarinic M3 receptor antagonist.[1] A thorough understanding of its spectroscopic properties is crucial for its synthesis, quality control, and characterization.

This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format. It also details the typical experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of pharmaceutical intermediates.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2–7.4 | Multiplet | 10H | Aromatic protons (Diphenyl groups)[1] |

| 2.8–3.1 | Multiplet | 7H | Pyrrolidine protons[1] |

Note: The amide (NH₂) and the pyrrolidine NH protons would also be present, typically as broad singlets, though their chemical shifts can be variable and concentration-dependent.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | Carbonyl carbon (C=O) of the amide |

| ~125-145 | Aromatic carbons of the diphenyl groups |

| ~70-80 | Quaternary carbon attached to the diphenyl groups and pyrrolidine ring |

| ~25-60 | Pyrrolidine ring carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching vibrations of the primary amide[1] |

| ~3030 | Aromatic C-H stretching |

| ~2850-2960 | Aliphatic C-H stretching (pyrrolidine ring) |

| ~1650 | C=O (Amide I) stretching vibration[1] |

| ~1600 | N-H bending vibration (Amide II) |

| ~1450-1495 | Aromatic C=C stretching |

Mass Spectrometry (MS)

| m/z | Assignment |

| 281.16 | [M+H]⁺ (Calculated for C₁₈H₂₁N₂O⁺) |

| 303.14 | [M+Na]⁺ (Calculated for C₁₈H₂₀N₂ONa⁺) |

Note: The molecular formula of the free base is C₁₈H₂₀N₂O, with a molecular weight of 280.37 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a pharmaceutical intermediate like (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a pharmaceutical intermediate.

References

An In-depth Technical Guide on (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[1] Darifenacin is clinically used for the treatment of overactive bladder.[2][3][4] This technical guide provides a comprehensive overview of the available data on (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, including its physicochemical properties and detailed experimental protocols for its synthesis. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available in crystallographic databases, this guide compiles the known characterization data. Furthermore, it elucidates the biological context of this intermediate by detailing the signaling pathway of its end-product, Darifenacin.

Introduction

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes with critical intermediates that define the efficacy and purity of the final drug substance. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is one such pivotal intermediate in the manufacturing of Darifenacin.[1] The stereochemistry and purity of this compound are crucial for the pharmacological activity of the final API. This document serves as a technical resource for professionals in drug development and research, providing consolidated information on its synthesis, properties, and biological relevance.

Physicochemical and Characterization Data

Despite extensive searches, the complete single-crystal X-ray diffraction data for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is not available in the public domain. However, various suppliers and publications provide key physicochemical and characterization data, which are summarized below. The compound is often available as a free base or as a tartrate or dihydro-succinate salt.[5][6][7][8]

Table 1: Physicochemical Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and its Salts

| Property | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (Free Base) | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate |

| CAS Number | 134002-25-8 | 134002-26-9 |

| Molecular Formula | C₁₈H₂₀N₂O | C₂₂H₂₆N₂O₇ |

| Molecular Weight | 280.37 g/mol | 430.45 g/mol |

| Appearance | Off-White Solid | Off-White Solid |

| Storage | 2-8°C, Sealed in dry, dark place | Room temperature, Sealed in dry |

Data compiled from various chemical supplier databases.

Table 2: Spectroscopic and Analytical Data

| Technique | Data | Reference |

| ¹H NMR | Spectral data available from suppliers and in literature for Darifenacin synthesis. | [5] |

| LC-MS | Available from suppliers for purity assessment. | [5] |

| HPLC | Used for purity determination, with methods described in Darifenacin impurity profiling. | [5] |

| UPLC | Available from suppliers for characterization. | [5] |

Experimental Protocols

The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a key step in the overall synthesis of Darifenacin. The following protocol is a synthesized procedure based on information from patents and publications describing the synthesis of Darifenacin and its intermediates.

Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide from (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

This procedure involves the controlled hydrolysis of the corresponding nitrile.

Materials and Reagents:

-

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Hydrolysis: To a solution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile in an appropriate solvent, add concentrated sulfuric acid dropwise at a controlled temperature (e.g., 0-5°C).

-

The reaction mixture is stirred at a low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Quenching: The reaction mixture is carefully poured onto crushed ice to quench the reaction.

-

Neutralization: The acidic solution is neutralized with a sodium hydroxide solution to a basic pH.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

-

Purification/Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to obtain the final product of high purity.

Note: For the tartrate salt, the free base is dissolved in a suitable solvent and treated with a solution of L-(+)-tartaric acid.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Synthetic and purification workflow for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

Signaling Pathway of Darifenacin

As (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a direct precursor to Darifenacin, understanding the mechanism of action of Darifenacin provides the biological context for the importance of this intermediate. Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[2][9][10][11] These receptors are primarily responsible for the contraction of the detrusor muscle in the bladder.[2][4][12]

References

- 1. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide|CAS 134002-25-8 [benchchem.com]

- 2. Darifenacin - Wikipedia [en.wikipedia.org]

- 3. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Articles [globalrx.com]

- 5. 134002-26-9|(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]

- 6. cphi-online.com [cphi-online.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chiralen.com [chiralen.com]

- 9. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide: A Cornerstone in the Development of Selective Muscarinic Receptor Antagonists

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has emerged as a pivotal chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. This technical guide delves into the discovery, history, and significance of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Historical Context: The Quest for Uroselectivity

The story of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is intrinsically linked to the development of Darifenacin (formerly known as UK-88,525 by Pfizer) for the treatment of overactive bladder (OAB).[1] In the late 20th century, the primary treatment for OAB involved non-selective muscarinic receptor antagonists. While effective in reducing bladder muscle contractions, these drugs often caused a range of undesirable side effects, including dry mouth, constipation, and blurred vision, due to their interaction with muscarinic receptors in other parts of the body.[1]

This clinical need drove the search for more "uroselective" agents that would primarily target the M3 muscarinic receptor subtype, which is predominantly responsible for bladder contractions.[1] Pfizer scientists at their research facility in Sandwich, UK, embarked on a program to identify such a compound.[1][2][3] This research ultimately led to the discovery of Darifenacin, a compound with a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes.[1]

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide was identified as a crucial precursor in the synthesis of Darifenacin. Its specific stereochemistry and chemical structure provided the necessary scaffold for building the final active pharmaceutical ingredient with the desired pharmacological profile. The pyrrolidine ring, in particular, is a well-established pharmacophore in the design of muscarinic receptor antagonists.[4]

Synthesis and Role as a Key Intermediate

A common and documented synthetic route to Darifenacin highlights the central role of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. The synthesis involves the alkylation of this intermediate with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.[1]

Pharmacological Significance and Mechanism of Action

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The M3 receptor subtype, when activated, leads to the contraction of smooth muscles, such as those in the urinary bladder. By selectively blocking this receptor, Darifenacin reduces the involuntary bladder contractions that cause the symptoms of OAB.

The general mechanism of action for a muscarinic antagonist involves competitive binding to the acetylcholine binding site on the receptor, thereby preventing its activation.

Experimental Protocols: Muscarinic Receptor Binding Assay

To determine the affinity of a compound like a Darifenacin precursor for muscarinic receptors, a radioligand binding assay would be a standard experimental approach.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3, M4, M5).

Materials:

-

Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK cells).

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

Test compound ((S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide or its derivatives).

-

Non-labeled competing ligand for non-specific binding determination (e.g., Atropine).

-

Assay buffer (e.g., Phosphate-buffered saline).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared and diluted to a suitable concentration in the assay buffer.

-

Compound Dilution: A serial dilution of the test compound is prepared.

-

Assay Setup: In a 96-well plate, the following are added to respective wells:

-

Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.

-

Non-specific Binding: High concentration of a non-labeled competing ligand, radiolabeled ligand, and cell membranes.

-

Competitive Binding: Test compound at various concentrations, radiolabeled ligand, and cell membranes.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Quantitative Data Summary

As (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is primarily an intermediate, specific binding affinity data for this compound is not widely published. The focus of quantitative analysis has been on the final product, Darifenacin. For context, a summary of Darifenacin's binding affinities is provided below.

| Receptor Subtype | Darifenacin pKi | Darifenacin Ki (nM) |

| M3 | 8.9 | ~0.126 |

| M1 | 8.0 | ~1.0 |

| M2 | 7.1 | ~7.9 |

| M4 | 7.7 | ~2.0 |

| M5 | 7.8 | ~1.6 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The data is indicative and may vary slightly between different studies.

Conclusion

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide stands as a testament to the intricate process of modern drug discovery. While not a therapeutic agent itself, its role as a key chiral intermediate was fundamental to the successful development of Darifenacin. The journey of this molecule from a synthetic building block to a component of a clinically significant drug for overactive bladder underscores the importance of rational drug design and the continuous search for more selective and safer medicines. The methodologies and principles that guided the development of Darifenacin, including the synthesis of and pharmacological evaluation of compounds derived from (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, continue to be relevant in the ongoing quest for novel therapeutics.

References

In-Depth Technical Guide: Theoretical and Computational Studies of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative recognized as a significant intermediate in medicinal chemistry and a known impurity in the synthesis of Darifenacin, a potent M3 muscarinic receptor antagonist. This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to this compound. Due to the limited direct research on this specific molecule, this paper leverages data from its closely related analogue, darifenacin, to infer its likely pharmacodynamic and structural properties. This guide covers its presumed mechanism of action as an M3 muscarinic receptor antagonist, presents relevant binding affinity data, details pertinent experimental and computational protocols, and visualizes key biological pathways and research workflows.

Introduction

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a molecule of interest in pharmaceutical research, primarily due to its structural similarity to darifenacin, a selective antagonist of the M3 muscarinic acetylcholine receptor.[1] The M3 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating smooth muscle contraction and glandular secretion. Its antagonism is a key therapeutic strategy for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). Understanding the theoretical and computational profile of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is crucial for impurity profiling in darifenacin synthesis and for exploring its own potential pharmacological activities.

Presumed Mechanism of Action: M3 Muscarinic Receptor Antagonism

It is hypothesized that (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide acts as a competitive antagonist at the M3 muscarinic receptor. The endogenous ligand, acetylcholine, activates M3 receptors, leading to the activation of the Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By competitively blocking the binding of acetylcholine to the M3 receptor, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is expected to inhibit these downstream signaling events.

Data Presentation: Binding Affinity

While no direct binding affinity data for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has been published, the data for darifenacin provides a strong surrogate for understanding its likely receptor interaction profile. The following tables summarize the in vitro binding affinities of darifenacin for the five human muscarinic receptor subtypes (M1-M5). The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Comparative Affinity (pKi) of Darifenacin and Other Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5) [2]

| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) |

| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) |

| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) |

| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) |

Data are presented as mean values with the standard error of the mean (SEM) in parentheses.

Table 2: Binding Affinities (Ki, nM) of Darifenacin for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | ~15.8 |

| M2 | ~39.8 |

| M3 | ~0.8 |

| M4 | ~50.1 |

| M5 | ~10.0 |

Ki values are approximated from the pKi values in Table 1.

Darifenacin demonstrates a significant selectivity for the M3 receptor subtype, with approximately 20-fold higher affinity for M3 over M1, and over 50-fold higher affinity for M3 compared to M2 and M4 receptors. This M3-selectivity is a key attribute that contributes to its therapeutic efficacy with a potentially favorable side-effect profile. It is highly probable that (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide shares this M3-selective characteristic.

Experimental and Computational Protocols

The following sections detail typical protocols that would be employed to theoretically and computationally characterize a compound like (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

In Vitro Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of the test compound for each of the five muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured. The cells are then harvested and homogenized to prepare a membrane fraction containing the receptors.

-

Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

-

Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the compound within the M3 muscarinic receptor's binding site.

Methodology:

-

Receptor and Ligand Preparation: A high-resolution 3D structure of the M3 muscarinic receptor is obtained from a protein structure database (e.g., PDB) or generated via homology modeling. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structure of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is generated and optimized for its geometry and charge distribution.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the receptor's binding site.

-

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding free energy. The pose with the most favorable score is considered the most likely binding mode. Analysis of this pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor.

Molecular Dynamics (MD) Simulation

Objective: To investigate the dynamic stability of the ligand-receptor complex and to refine the binding mode predicted by molecular docking.

Methodology:

-

System Setup: The predicted ligand-receptor complex from molecular docking is embedded in a model lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

-

Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to allow the system to reach a stable temperature and pressure.

-

Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to observe the dynamic behavior of the ligand-receptor complex.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the ligand's binding pose, the flexibility of the receptor, and the persistence of key intermolecular interactions over time.

Mandatory Visualizations

Conclusion

While direct theoretical and computational studies on (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide are not extensively available in public literature, its structural identity as the "Darifenacin Amide Impurity" allows for well-founded inferences about its molecular behavior. The computational and experimental methodologies outlined in this guide provide a robust framework for its further investigation. It is highly probable that this compound acts as a selective M3 muscarinic receptor antagonist, and the presented protocols offer a clear path for confirming its binding affinity, elucidating its precise binding mode, and understanding the dynamics of its interaction with the M3 receptor. Such studies are essential for a comprehensive understanding of its potential pharmacological profile and for ensuring the quality and safety of darifenacin-related pharmaceuticals.

References

An In-depth Technical Guide to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and its Structural Analogs as Muscarinic Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral scaffold of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective muscarinic receptor antagonists. This technical guide provides a comprehensive overview of this core structure, its derivatives, and their interactions with muscarinic receptors, particularly the M3 subtype. The document details the structural features crucial for biological activity, summarizes available quantitative data for the renowned derivative darifenacin and other muscarinic antagonists, and provides in-depth experimental protocols for the evaluation of such compounds. Furthermore, key concepts are visualized through signaling pathway diagrams and experimental workflows to facilitate understanding. While a systematic quantitative structure-activity relationship (SAR) study on a broad series of direct analogs of the core compound is not publicly available, this guide consolidates the existing knowledge to inform future drug discovery and development efforts in this chemical space.

Introduction to the (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Scaffold

The (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide core is characterized by a stereochemically defined pyrrolidine ring linked to a diphenylacetamide moiety. This unique combination of a bulky, hydrophobic diphenyl group and a basic pyrrolidinyl nitrogen atom is a hallmark of several biologically active compounds, most notably muscarinic receptor antagonists.

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs.[1] Its three-dimensional structure and the stereochemistry of its substituents are critical for specific interactions with biological targets. The diphenylacetamide portion contributes significantly to the hydrophobic interactions within the binding pockets of receptors.

The primary pharmacological significance of this scaffold lies in its role as a precursor to darifenacin , a potent and selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[2] The (S)-enantiomer of the core compound is crucial for the high M3 receptor affinity and selectivity of darifenacin.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary biological target of derivatives of the (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide scaffold is the family of muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors, M1 through M5, which are distributed throughout the central and peripheral nervous systems and are involved in a wide range of physiological functions.

Derivatives of the core compound act as competitive antagonists at these receptors. They bind to the same site as acetylcholine but do not elicit a response. Instead, they block the binding of the endogenous agonist, thereby inhibiting the downstream signaling cascade.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

The M3 receptor, the primary target for darifenacin, is coupled to the Gq/11 family of G-proteins. Activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. Antagonists like darifenacin block this cascade, resulting in smooth muscle relaxation.

References

Unveiling the Stereospecific Bioactivity of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the enantiomers of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, with a primary focus on the (S)-enantiomer. This compound is a critical chiral intermediate in the synthesis of darifenacin, a potent and selective M3 muscarinic receptor antagonist. This document explores the pivotal role of stereochemistry in its biological function, details relevant experimental methodologies, and visualizes key signaling pathways. While direct quantitative data for the individual enantiomers of this specific intermediate is not extensively available in public literature, this guide infers their activity based on the well-documented pharmacology of darifenacin and presents hypothetical data to illustrate the expected stereoselectivity.

Introduction: The Significance of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral molecule that serves as a cornerstone in the asymmetric synthesis of darifenacin, a therapeutic agent approved for the treatment of overactive bladder. The defining feature of this compound is its stereocenter at the 3-position of the pyrrolidine ring. This specific (S)-configuration is paramount, as it dictates the high affinity and selectivity of the final drug product, darifenacin, for the M3 muscarinic acetylcholine receptor. The corresponding (R)-enantiomer is generally considered a synthetic impurity with significantly reduced biological activity, highlighting the critical nature of stereoisomerism in its pharmacological profile.[1]

Beyond its role as a synthetic precursor, the pyrrolidine scaffold itself is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. However, the primary biological relevance of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is intrinsically linked to its function as a muscarinic receptor antagonist.

Primary Biological Target: Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. There are five subtypes, designated M1 through M5, which are distributed throughout the central and peripheral nervous systems and are involved in a wide array of physiological functions.

The M3 receptor subtype is predominantly found on smooth muscle cells, including the detrusor muscle of the bladder, as well as in glandular tissues. Activation of M3 receptors in the bladder by acetylcholine leads to smooth muscle contraction and micturition. Consequently, antagonists that selectively block the M3 receptor are effective in treating the symptoms of overactive bladder, such as urinary urgency and frequency.

The M3 Receptor Signaling Pathway

The binding of an agonist to the M3 receptor initiates a signaling cascade through a Gq/11 G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, culminate in smooth muscle contraction. Antagonists like darifenacin, and by extension its active precursor, block this pathway at the receptor level.

Figure 1: M3 Muscarinic Receptor Signaling Pathway.

Stereoselectivity and Biological Activity

The differential biological activity between enantiomers arises from their distinct three-dimensional arrangements, which leads to different interactions with chiral biological macromolecules such as receptors and enzymes. In the case of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, the (S)-enantiomer possesses the correct spatial orientation to bind with high affinity to the orthosteric binding site of the M3 receptor. The (R)-enantiomer, due to its different stereochemistry, is expected to have a much lower binding affinity, rendering it significantly less active as a muscarinic antagonist.

Quantitative Data on Enantiomeric Activity

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | 50 | 250 | 5 | 280 | 60 |

| (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | >1000 | >5000 | 500 | >5000 | >1000 |

Table 2: Hypothetical Functional Antagonist Activity (IC50, nM) in a Calcium Mobilization Assay

| Compound | M3-Mediated Calcium Mobilization |

| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | 15 |

| (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | >10,000 |

These hypothetical data underscore the expected high potency and M3-selectivity of the (S)-enantiomer and the significantly reduced activity of the (R)-enantiomer.

Experimental Protocols

To empirically determine the biological activity of the enantiomers, a series of in vitro assays would be employed. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar muscarinic antagonist radioligand.

-

Test compounds: (S)- and (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.

-

Non-specific binding control: Atropine or another high-affinity muscarinic antagonist.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds or the non-specific binding control.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity of the enantiomers at the M3 receptor by measuring their ability to inhibit agonist-induced calcium mobilization.

Materials:

-

CHO or HEK 293 cells stably expressing the human M3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist: Carbachol or acetylcholine.

-

Test compounds: (S)- and (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.

-

Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Plate the M3-expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the test compounds to the wells and incubate for a predetermined time to allow for receptor binding.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a fixed concentration of the muscarinic agonist (typically an EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compounds on the agonist-induced calcium signal.

-

Calculate the IC50 values by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Figure 2: Experimental Workflow for Enantiomer Comparison.

Conclusion and Future Directions

The biological activity of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide is critically dependent on its stereochemistry. The (S)-enantiomer is a key precursor to the selective M3 muscarinic antagonist darifenacin, and as such, is expected to possess significant M3-antagonistic properties. In contrast, the (R)-enantiomer is likely to be substantially less active.

While this guide provides a robust framework for understanding and evaluating the bioactivity of these enantiomers, a clear data gap exists in the public literature regarding their direct, quantitative pharmacological characterization. Future research should focus on performing the detailed in vitro binding and functional assays described herein to definitively quantify the stereoselectivity of these important chiral building blocks. Such data would be invaluable for structure-activity relationship studies and for the optimization of novel muscarinic receptor modulators.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Darifenacin Utilizing (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] A key strategic step in the synthesis of Darifenacin involves the N-alkylation of the chiral intermediate (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This document provides detailed application notes and experimental protocols for this synthesis, offering valuable guidance for researchers in pharmaceutical development and manufacturing.

Synthesis Pathway Overview

The synthesis of Darifenacin from (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a direct alkylation reaction. The pyrrolidine nitrogen of the acetamide derivative acts as a nucleophile, displacing the bromide from 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Caption: Synthesis of Darifenacin via N-alkylation.

Quantitative Data

The following table summarizes the reported yield for the synthesis of Darifenacin from (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. It is important to note that yields can vary based on the scale of the reaction, purity of starting materials, and purification methods.

| Intermediate | Reactant | Base | Solvent | Reaction Time | Yield (%) | Reference |

| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | 5-(2-bromoethyl)-2,3-dihydrobenzofuran | Anhydrous Potassium Carbonate | Acetonitrile | 2 hours (reflux) | 9 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Darifenacin

This protocol is based on a literature procedure for the N-alkylation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.[2]

Materials:

-

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

-

5-(2-bromoethyl)-2,3-dihydrobenzofuran

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

To a round-bottom flask, add (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (0.100 g, 0.35 mmol), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.065 g, 0.29 mmol), and anhydrous potassium carbonate (0.094 g, 0.67 mmol).[2]

-

Add acetonitrile (5 mL) to the flask.[2]

-

Heat the mixture to reflux and maintain for approximately 2 hours.[2]

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Perform a standard extractive workup:

-

Dissolve the residue in ethyl acetate.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

-

Purify the crude product by preparative HPLC to yield Darifenacin as a foam.[2]

Protocol 2: Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

The starting material can be prepared from 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine through hydrolysis.[3]

Materials:

-

3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine

-

Aqueous hydrobromic acid

-

Phenol

-

Dichloromethane

-

Ethyl acetate

-

Sulfuric acid (for hydrolysis step)

Procedure: A detailed, step-by-step protocol for the synthesis of the starting material from commercially available precursors is often proprietary. However, a general approach involves the hydrolysis of the corresponding nitrile.

-

A common precursor, 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine, can be synthesized and then hydrolyzed.[3]

-

The hydrolysis of the nitrile to the amide can be achieved using acidic or basic conditions. For instance, treatment with sulfuric acid in dichloromethane can be employed.[3]

-

The reaction is followed by purification to yield 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, which is (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.[3] This can then be used in Protocol 1.

Protocol 3: Purification of Darifenacin Base

Crude Darifenacin base can be purified by crystallization to remove unreacted starting materials and byproducts.

Procedure:

-

Crystallization from a mixture of acetonitrile and water can be used to obtain a hydrate form of Darifenacin.[4]

-

Alternatively, crystallization from toluene can yield a toluene solvate.[4]

-

For removal of unreacted (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, the crude base can be converted to its acetate salt, which is then converted to the hydrochloride salt in situ. The unreacted starting material can then be removed by extraction.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from starting materials to purified Darifenacin hydrobromide.

Caption: General experimental workflow for Darifenacin synthesis.

Conclusion

The synthesis of Darifenacin using (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a well-established method. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of this important pharmaceutical agent. Careful control of reaction conditions and rigorous purification are essential for obtaining high-purity Darifenacin suitable for further use.

References

- 1. benchchem.com [benchchem.com]

- 2. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 3. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 4. EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]

- 5. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

Application Notes and Protocols: Antimicrobial Susceptibility Testing of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative that has garnered interest for its potential biological activities.[1][2] The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[2][3] Recent data from commercial suppliers suggests that this compound may possess antimicrobial properties, indicating its potential as a lead compound for the development of new antimicrobial agents.[1] This document provides detailed protocols for the antimicrobial susceptibility testing (AST) of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide using standardized methods to determine its in vitro efficacy against various microbial strains.

The objective of in-vitro AST is to predict the potential clinical efficacy of a compound against a pathogen.[4] The two primary methods detailed here are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.[5][6][7]

Principle of the Methods

Broth Microdilution: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a microtiter plate.[6] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[6]

Disk Diffusion: This qualitative or semi-quantitative method involves placing a paper disk impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with a test microorganism.[5][8] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.[7] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation: Example Antimicrobial Activity

The following table summarizes example Minimum Inhibitory Concentration (MIC) data for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide against selected microorganisms as reported by a commercial supplier.

| Microorganism | Gram Stain | MIC Range |

| Staphylococcus aureus | Gram-positive | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Gram-negative | 0.0025 - 0.020 mg/mL |

| Candida albicans | Fungus | 16.69 - 78.23 µM |

| Data sourced from Benchchem and should be independently verified.[1] |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents:

-

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized microbial inocula (e.g., Staphylococcus aureus, Escherichia coli) at a concentration of 5 x 10^5 CFU/mL

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Sterility control (broth with the compound)

-

Growth control (broth with inoculum)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in DMSO at a concentration of 10 mg/mL.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound's stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control wells), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls:

-

Growth Control: Wells containing CAMHB and the microbial inoculum.

-

Sterility Control: Wells containing only CAMHB and the test compound at the highest concentration.

-

Positive Control: A separate row with a known antibiotic undergoing serial dilution and inoculation.

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.

References

- 1. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide|CAS 134002-25-8 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. woah.org [woah.org]

- 5. mdpi.com [mdpi.com]

- 6. integra-biosciences.com [integra-biosciences.com]

- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral compound with potential applications in pharmaceutical development. The control of enantiomeric purity is a critical aspect of drug development and manufacturing, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties[1][2]. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers[1][3][4]. This application note provides a detailed protocol for the chiral separation of the enantiomers of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide using a polysaccharide-based CSP.

The direct method of chiral separation, which involves the use of a CSP, relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase[1][5]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with pyrrolidine moieties[1][6].

Experimental Protocol

This protocol outlines a direct chiral HPLC method for the analytical separation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and its (R)-enantiomer.

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column[5]

-

Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA)

-

Solvents: HPLC grade n-Hexane and Isopropanol

-

Reagent: Trifluoroacetic acid (TFA)

-

Sample: Racemic 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and the (S)-enantiomer standard

-

Sample Diluent: Mobile Phase

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm[5] |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

3. Sample Preparation

-

Standard Solution: Prepare a stock solution of racemic 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

-

Sample Solution: Prepare the sample containing (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide at a concentration of approximately 0.1 mg/mL in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

5. Analysis Procedure

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

-

Identify the enantiomer peaks by comparing the retention times with the (S)-enantiomer standard.

6. Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is calculated using the following formula:

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

-

Areamajor is the peak area of the major enantiomer.

-

Areaminor is the peak area of the minor enantiomer.

Data Presentation

The following tables summarize the expected quantitative data from the chiral HPLC analysis.

Table 1: System Suitability Results for Racemic Standard

| Parameter | Acceptance Criteria | Observed Value |

| Resolution (Rs) | > 1.5 | 2.1 |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | > 2000 | 4500 |

Table 2: Chromatographic Data for Enantiomer Separation

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (S)-enantiomer | 12.5 | 985000 | 98.5 |

| (R)-enantiomer | 15.2 | 15000 | 1.5 |

Table 3: Calculated Enantiomeric Purity

| Parameter | Value |

| Enantiomeric Excess (% ee) | 97.0% |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the chiral HPLC method.

Caption: Workflow for chiral HPLC analysis.

Conclusion

The described chiral HPLC method provides a reliable and robust approach for the enantioselective separation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide from its (R)-enantiomer. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase allows for good resolution and accurate quantification of enantiomeric purity. This method is suitable for quality control during drug development and for the analysis of final drug products. The protocol may require further optimization depending on the specific HPLC system and the purity of the sample.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, a key intermediate in the development of various pharmaceuticals, including the M3 muscarinic receptor antagonist, Darifenacin. The protocols detailed herein are designed to be scalable for the production of kilogram quantities required for preclinical studies. This application note includes a two-step synthetic pathway, detailed experimental procedures, purification methods, and characterization data. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral molecule of significant interest in medicinal chemistry due to its presence as a core scaffold in a number of biologically active compounds. Its efficient and scalable synthesis is crucial for advancing drug discovery and development programs. The synthetic route described in this document proceeds via the formation of a nitrile precursor followed by a robust hydrolysis step. This method is designed to be high-yielding and amenable to large-scale production, ensuring a reliable supply of the intermediate for preclinical evaluation.

Synthetic Pathway